4-(2,4-difluorophenyl)-1,2-oxazol-5-amine
Description
Structure
3D Structure
Properties
CAS No. |
1342450-56-9 |
|---|---|
Molecular Formula |
C9H6F2N2O |
Molecular Weight |
196.15 g/mol |
IUPAC Name |
4-(2,4-difluorophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H6F2N2O/c10-5-1-2-6(8(11)3-5)7-4-13-14-9(7)12/h1-4H,12H2 |
InChI Key |
WORRWKOPYJGAKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=C(ON=C2)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathways for 4 2,4 Difluorophenyl 1,2 Oxazol 5 Amine
Historical and Contemporary Approaches to the Synthesis of 1,2-Oxazole Ring Systems
The construction of the 1,2-oxazole (isoxazole) ring is a well-established field in heterocyclic chemistry, with methods evolving from classical condensation reactions to modern catalytic processes. nih.gov
Cyclization Reactions for 1,2-Oxazole Formation
The two primary and most enduring strategies for forming the 1,2-oxazole ring involve either a [3+2] cycloaddition or the condensation of a three-carbon component with hydroxylamine (B1172632). nih.gov
1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a nitrile oxide with an alkene or alkyne. The regioselectivity of this reaction is a key consideration, influenced by electronic and steric factors of the substituents on both the dipole and the dipolarophile.
Condensation with Hydroxylamine: A widely used approach involves the reaction of hydroxylamine or its salts with α,β-unsaturated ketones, 1,3-diketones, or their synthetic equivalents. nih.gov This method's regiochemical outcome depends on the reaction conditions and the nature of the substituents on the three-carbon component. For instance, the reaction of β-enamino ketoesters with hydroxylamine can lead to the formation of two possible regioisomeric 1,2-oxazoles. nih.gov The reaction pathway can proceed through initial attack of the hydroxylamine at either the enamine carbon or the ketone carbonyl, leading to different intermediates and ultimately different final products. nih.gov
More recent developments in cyclization reactions include:
Hypervalent Iodine-Mediated Oxidative Cyclization: Reagents like (diacetoxyiodo)benzene (B116549) can facilitate the oxidative cyclization of N-allylamides and N-propargylamides to yield oxazoline (B21484) and oxazole (B20620) derivatives, respectively. nsf.gov
Metal-Catalyzed Cycloisomerization: Gold(III) chloride has been shown to catalyze the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles under mild conditions. organic-chemistry.org Similarly, copper(I)-mediated intramolecular cyclization of oximes derived from propargylamines provides a route to isoxazoles with good functional group tolerance. organic-chemistry.org
Multi-Component Reactions in Oxazole Synthesis
Multi-component reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more starting materials in a single pot to generate complex products. researchgate.net While the search results primarily focus on 1,3-oxazole synthesis via MCRs, the principles can be conceptually extended to isoxazole (B147169) synthesis. For instance, a one-pot, three-component synthesis of 5-methoxyoxazoles from aldehydes, amines, and methyl α-isocyanoacetates has been reported. thieme-connect.com A similar strategic approach, employing different building blocks, could potentially be adapted for the synthesis of 1,2-oxazoles. The development of MCRs for isoxazole synthesis has seen rapid expansion, highlighting their versatility and efficiency. researchgate.net
Specific Named Reactions Applicable to Oxazole Derivatives
Several named reactions, though primarily associated with the synthesis of 1,3-oxazoles, provide a foundational understanding of the chemical transformations that can be relevant to isoxazole scaffolds.
Van Leusen Reaction: This reaction traditionally involves the synthesis of 5-substituted 1,3-oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org The mechanism proceeds through the deprotonation of TosMIC, followed by addition to the aldehyde, cyclization, and subsequent elimination of p-toluenesulfinic acid. organic-chemistry.org
Bredereck Reaction: This method produces 2,4-disubstituted 1,3-oxazoles by reacting α-haloketones with amides. ijpsonline.com
Erlenmeyer-Plöchl Azlactone Synthesis: This reaction leads to the formation of oxazol-5(4H)-ones (azlactones) through the condensation of an N-acylglycine with an aldehyde or ketone in the presence of acetic anhydride. researchgate.netbiointerfaceresearch.com These azlactones are versatile intermediates for the synthesis of amino acids and other heterocyclic compounds.
While these named reactions are specific to 1,3-oxazole synthesis, the underlying principles of cyclization and condensation are fundamental to the broader field of azole chemistry, including the synthesis of 1,2-oxazoles.
Detailed Analysis of Synthetic Routes for 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine
The synthesis of the target molecule, this compound, requires careful consideration of regioselectivity to ensure the correct placement of the aryl and amine substituents on the isoxazole ring.
Regioselective Synthesis Strategies for the 1,2-Oxazol-5-amine Moiety
Achieving the desired 5-amino-1,2-oxazole substitution pattern is a key challenge. Several strategies have been developed to control the regiochemical outcome of isoxazole synthesis.
One effective method involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. nih.govktu.edu This reaction can potentially yield two regioisomers. The formation of the desired 5-amino substituted isoxazole is favored through a specific mechanistic pathway. The reaction initiates with the formation of an intermediate by the reaction of the enaminone with hydroxylamine, which then eliminates dimethylamine. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 5-substituted 1,2-oxazole product. nih.gov
Another powerful and regioselective method is the Cp*Co(III)-catalyzed formal [3+2] cycloaddition of N-(pivaloyloxy)amides with ynamides. This protocol provides a simple and efficient route to 5-aminooxazoles with good to excellent yields and a broad substrate scope under mild reaction conditions. nih.govacs.org
The regioselectivity of the reaction between β-ketodithioesters and hydroxylamine is also highly dependent on reaction conditions such as temperature and pH, which can be manipulated to favor the formation of either 3-amino-5-alkyl or 5-amino-3-alkyl isoxazoles. organic-chemistry.org
A plausible synthetic route to this compound could start from 2,4-difluorophenylacetonitrile. This starting material can be envisioned to undergo a series of transformations to introduce the necessary functionalities for the isoxazole ring formation.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters that are often varied include the choice of solvent, temperature, catalyst, and base.
For the synthesis of 5-aminooxazoles via the Cp*Co(III)-catalyzed cycloaddition, the reaction conditions are reported to be mild, which is advantageous for preserving sensitive functional groups. nih.govacs.org
In the synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, the reaction of β-enamino ketoesters with hydroxylamine hydrochloride was carried out to produce the desired products in moderate yields. nih.gov Further optimization of this reaction for the synthesis of this compound would likely involve screening different solvents, bases, and reaction temperatures to improve the yield and regioselectivity.
A study on the synthesis of 2-aryl-4-arylsulfonyl-1,3-oxazoles highlights the importance of reaction conditions in achieving high yields. biointerfaceresearch.com While this pertains to a different isomer, the principles of optimizing reaction parameters are broadly applicable.
The table below summarizes various synthetic methods for oxazole derivatives, which could be adapted and optimized for the synthesis of the target compound.
| Method | Starting Materials | Reagents/Catalyst | Product Type | Reference |
| Cycloaddition | N-(pivaloyloxy)amides, Ynamides | Cp*Co(III) | 5-Aminooxazoles | nih.govacs.org |
| Condensation | β-enamino ketoesters, Hydroxylamine HCl | - | 5-substituted 1,2-oxazoles | nih.govktu.edu |
| Van Leusen | Aldehydes, TosMIC | Base | 5-substituted 1,3-oxazoles | nih.govorganic-chemistry.org |
| Bredereck | α-haloketones, Amides | - | 2,4-disubstituted 1,3-oxazoles | ijpsonline.com |
| Erlenmeyer-Plöchl | N-acylglycine, Aldehyde/Ketone | Acetic anhydride | Oxazol-5(4H)-ones | researchgate.netbiointerfaceresearch.com |
| Oxidative Cyclization | N-allylamides | (diacetoxyiodo)benzene | Oxazolines | nsf.gov |
| Cycloisomerization | α,β-acetylenic oximes | AuCl₃ | Substituted isoxazoles | organic-chemistry.org |
Green Chemistry Principles and Sustainable Approaches in the Synthesis of the Chemical Compound
Modern organic synthesis places a strong emphasis on the incorporation of green chemistry principles to minimize environmental impact. For the synthesis of isoxazole derivatives, several sustainable approaches have been developed, which are applicable to the synthesis of this compound. researchgate.net These methods focus on reducing reaction times, energy consumption, and the use of hazardous solvents.
Key green chemistry strategies include:
Microwave-assisted synthesis: This technique often leads to significantly reduced reaction times and improved yields compared to conventional heating methods. tandfonline.com The application of microwave irradiation can enhance the efficiency of cyclization reactions leading to the isoxazole core.
Ultrasound-assisted synthesis: Sonochemistry has emerged as a valuable tool in green synthesis, promoting reactions through acoustic cavitation. This method can lead to higher yields and shorter reaction times in the synthesis of heterocyclic compounds like oxazoles. tandfonline.com
Use of eco-friendly solvents: Replacing hazardous organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG) is a cornerstone of sustainable chemistry. Aqueous media can be employed for the synthesis of isoxazole-substituted pyrroles.
Catalyst-free or biodegradable catalysts: The development of reactions that proceed efficiently without a catalyst or by using biodegradable catalysts, such as propylamine-functionalized cellulose (B213188), reduces waste and environmental impact. mdpi.com For instance, amine-functionalized cellulose has been successfully used as a catalyst in the three-component reaction to form 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.com
These green approaches offer more environmentally benign pathways for the production of this compound and its derivatives.
Derivatization and Functionalization Strategies of this compound
The derivatization and functionalization of this compound are crucial for exploring its structure-activity relationships and developing new chemical entities. Modifications can be targeted at the three main components of the molecule: the amine group, the 1,2-oxazole ring, and the difluorophenyl moiety.
Chemical Modifications at the Amine Group
The primary amine group at the 5-position of the oxazole ring is a key site for chemical modification. A variety of derivatization reagents can be employed to introduce different functional groups, thereby altering the compound's physicochemical properties. nih.govsdiarticle4.com
Common derivatization strategies for primary amines include:
Acylation: Reaction with acyl chlorides or anhydrides introduces an amide functionality. For example, reacting the amine with benzoyl chloride would yield the corresponding N-benzoyl derivative. sdiarticle4.com
Sulfonylation: Treatment with sulfonyl chlorides, such as dansyl chloride, yields sulfonamides. Dansyl chloride is a particularly useful reagent as it introduces a fluorescent tag, facilitating detection and quantification. nih.govsdiarticle4.com
Alkylation: The amine group can be alkylated, although this can sometimes be challenging to control and may lead to mixtures of mono- and di-alkylated products.
Formation of Schiff bases: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases), which can serve as intermediates for further functionalization.
These modifications are instrumental in creating libraries of analogs for biological screening.
Table 1: Representative Derivatization Reagents for Primary Amines
| Reagent Class | Specific Reagent Example | Functional Group Introduced |
|---|---|---|
| Acyl Halides | Benzoyl chloride | Amide |
| Sulfonyl Halides | Dansyl chloride | Sulfonamide |
| Chloroformates | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Carbamate |
Structural Diversification of the 1,2-Oxazole Ring
The 1,2-oxazole ring itself can be a target for structural diversification, although this is often more complex than modifying the peripheral functional groups. The reactivity of the oxazole ring allows for certain transformations that can lead to novel scaffolds. chim.it The 1,2,4-oxadiazole (B8745197) ring, a related heterocycle, is known to undergo thermal or photochemical rearrangements to other heterocyclic systems due to the low level of aromaticity and the cleavable O-N bond. chim.it While specific examples for this compound are not documented, analogous transformations in related oxazole systems suggest potential pathways for diversification.
One potential strategy involves the Boulton-Katritzky rearrangement, which is a thermal transformation of 1,2,4-oxadiazoles involving an internal nucleophilic substitution. chim.it Exploring similar rearrangements for the 1,2-oxazole core of the target compound could yield novel heterocyclic structures.
Substituent Effects on the Difluorophenyl Moiety for Analog Generation
Modification of the 2,4-difluorophenyl ring is another key strategy for generating analogs of this compound. The electronic and steric properties of substituents on the phenyl ring can significantly influence the biological activity of the molecule.
Analog generation can be achieved through:
Nucleophilic aromatic substitution: The fluorine atoms on the phenyl ring are activating groups for nucleophilic aromatic substitution, allowing for their displacement by various nucleophiles. However, the nitro group is generally a better leaving group than fluorine in such reactions. researchgate.net
Cross-coupling reactions: If a bromo- or iodo-substituted analog of the difluorophenyl moiety is used as a precursor, palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings can be employed to introduce a wide variety of aryl, heteroaryl, or alkynyl groups. acs.org For instance, a Suzuki coupling reaction could be used to couple a boronic acid to a halogenated precursor of the difluorophenyl ring. acs.org
Varying the substitution pattern: Synthesizing analogs with different substitution patterns on the phenyl ring (e.g., 2,5-difluoro, 3,5-difluoro) or with different halogen atoms (e.g., chloro, bromo) can provide valuable insights into the structure-activity relationship. The introduction of polar substituents on the phenyl ring can facilitate hydrogen bonding and improve target binding. acs.org
Mechanistic Investigations of Key Synthetic Transformations Involving the Chemical Compound
While specific mechanistic studies for the synthesis of this compound are not available in the literature, the mechanisms of general isoxazole synthesis are well-established. The most common route, the 1,3-dipolar cycloaddition, proceeds via a concerted mechanism or a stepwise pathway involving a diradical intermediate.
In the context of the likely synthesis of this compound from an α-chlorooxime and a nitrile, the reaction would proceed through the in situ generation of a nitrile oxide from the α-chlorooxime under basic conditions. This nitrile oxide then undergoes a [3+2] cycloaddition with the nitrile to form the isoxazole ring.
A plausible mechanistic pathway for the formation of the 1,2-oxazole ring from β-enamino ketoesters and hydroxylamine involves the initial formation of an oxime, followed by an intramolecular cyclization and subsequent dehydration to yield the final 1,2-oxazole product. mdpi.com
Computational and Theoretical Investigations of 4 2,4 Difluorophenyl 1,2 Oxazol 5 Amine
Quantum Chemical Calculations and Electronic Structure Analysis of the Chemical Compound
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine. nanobioletters.com These calculations provide a detailed understanding of the molecule's geometry, electron distribution, and orbital energies.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nanobioletters.com A smaller gap suggests higher reactivity. For a related piperidine (B6355638) derivative, the HOMO-LUMO energy gap was calculated to be 4.2140 eV, providing a benchmark for comparison. nanobioletters.com
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. nanobioletters.com These maps are color-coded to represent different electrostatic potential values, with red indicating electron-rich regions (prone to electrophilic attack) and blue indicating electron-deficient regions (prone to nucleophilic attack).
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Reference |
| Molecular Formula | C9H6F2N2O | uni.lu |
| Monoisotopic Mass | 196.04482 Da | uni.lu |
| XlogP (predicted) | 1.8 | uni.lu |
Note: The data in this table is based on predictions from computational models.
Molecular Dynamics Simulations to Elucidate Conformational Behavior and Solvent Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, capturing its conformational flexibility and interactions with its environment, particularly with solvents like water. mdpi.com These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time.
By analyzing these trajectories, researchers can identify the most stable conformations of the molecule and the energetic barriers between them. For instance, in a study of a related N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, the dihedral angle between the benzene (B151609) and isoxazole (B147169) rings was found to be 8.08 (3)°. nih.gov This provides insight into the relative orientation of the different ring systems within the molecule.
Prediction of Molecular Interactions and Binding Modes with Biological Macromolecules via Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. wjarr.com This method is invaluable for identifying potential biological targets for this compound and understanding the molecular basis of its activity.
The docking process involves placing the ligand into the binding site of the receptor and scoring the different poses based on their binding affinity. wjarr.com These scores are calculated using various scoring functions that account for factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. For example, in docking studies of 1,3,4-oxadiazole (B1194373) derivatives with the GABA-A receptor, compounds with good MolDock scores showed a significant number of hydrogen bond interactions with key amino acid residues. wjarr.com
Docking studies can reveal crucial interactions, such as hydrogen bonds between the amine group or the oxygen and nitrogen atoms of the oxazole (B20620) ring and specific amino acid residues in the active site of a target protein. nih.gov For instance, computational docking of fluconazole (B54011) analogs with CYP51, a key enzyme in fungal cell membrane biosynthesis, highlighted the importance of coordination with the heme iron and interactions within hydrophilic and hydrophobic regions of the active site. nih.gov
In Silico Assessment of Theoretical Reactivity and Stability Profiles
In silico methods provide a rapid and cost-effective way to assess the theoretical reactivity and stability of this compound. nanobioletters.com As mentioned earlier, the HOMO-LUMO energy gap is a primary indicator of a molecule's reactivity. nanobioletters.com
Furthermore, computational tools can be used to predict potential degradation pathways and identify reactive sites within the molecule. For example, the MEP map can pinpoint atoms that are more susceptible to metabolic reactions. In a study of a piperidine derivative, the non-planar optimized structure was attributed to the presence of an electron-withdrawing nitro group. nanobioletters.com
The stability of a compound can also be assessed by calculating its total energy using DFT methods. nanobioletters.com Lower total energy values generally correspond to greater stability. These in silico assessments help in prioritizing compounds for further experimental evaluation and can guide the design of more stable analogs.
Computational Methods for Structure-Activity Relationship (SAR) Prediction
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net Computational methods play a crucial role in establishing these relationships by correlating various molecular descriptors with observed activity.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the biological activity of a series of compounds to their physicochemical properties. researchgate.net These models can be used to predict the activity of new, unsynthesized compounds. For a series of 3-(aryl)-N-(aryl)-1,2,4-oxadiazol-5-amine derivatives, a QSAR model was developed that highlighted the importance of quantum chemical descriptors, constitutional descriptors, and hydrophobicity in determining their anti-proliferative activity. researchgate.net
The insights gained from SAR and QSAR studies are invaluable for lead optimization. By understanding which structural features are critical for activity, medicinal chemists can design new analogs with improved potency and selectivity. For instance, SAR studies on 4-isoxazolyl-1,4-dihydropyridines revealed a distinct SAR profile compared to traditional 4-aryldihydropyridines. nih.gov
Biological Evaluation and Pre Clinical Pharmacological Profiling of 4 2,4 Difluorophenyl 1,2 Oxazol 5 Amine
In Vivo Studies in Pre-clinical Animal Models
Biodistribution Studies in Animal Tissues
Comprehensive biodistribution studies for 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine are not extensively documented in publicly available scientific literature. However, the general principles of tissue distribution for small molecule drug candidates are well-established. The physicochemical properties of this compound, such as its lipophilicity, molecular weight, and hydrogen bonding capacity, would theoretically govern its absorption, distribution, metabolism, and excretion (ADME) profile.
In typical preclinical animal studies, the distribution of a compound is assessed by administering it to animal models, such as rodents, and subsequently measuring its concentration in various tissues like the liver, kidneys, brain, heart, lungs, and spleen at different time points. Such studies are crucial for identifying potential target organs and understanding the compound's pharmacokinetic behavior. For instance, studies on other heterocyclic compounds have shown that factors like blood flow to the organ and the compound's ability to cross biological membranes significantly influence its tissue accumulation. While specific data for this compound is not available, general biodistribution patterns of similar small molecules often show initial high concentrations in well-perfused organs like the liver and kidneys, followed by redistribution to other tissues or elimination.
Elucidation of Molecular Mechanisms of Action of 4 2,4 Difluorophenyl 1,2 Oxazol 5 Amine
Cellular Effects and Phenotypes Induced by 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine at a Molecular Level
While direct studies on the cellular effects of this compound are limited in publicly available literature, research on structurally related isoxazole (B147169) derivatives provides significant insights into the potential molecular mechanisms and induced cellular phenotypes. The isoxazole scaffold is a key component in numerous biologically active compounds, and its derivatives are known to elicit a range of cellular responses, including the modulation of cell proliferation and the induction of programmed cell death. nih.govespublisher.com
Cell Cycle Modulation and Apoptosis Induction Studies
The isoxazole nucleus is a recognized pharmacophore in the development of anticancer agents, with many derivatives demonstrating an ability to halt cell cycle progression and trigger apoptosis. espublisher.comresearchgate.net Studies on various cancer cell lines have shown that isoxazole-based compounds can induce cell cycle arrest, often at the G2/M phase, and promote cell death through apoptotic pathways. nih.govnih.gov
For instance, a study on a novel series of isoxazole derivatives targeting the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) demonstrated that the lead compound, 25a , induced cell cycle arrest at the G2/M and pre-G1 phases in cancer cells. nih.gov This arrest was accompanied by a significant increase in the levels of caspases 3 and 9 and a higher Bax/Bcl-2 ratio, confirming that the compound triggers cell death via apoptosis. nih.gov Similarly, other research has shown that DHT-based isoxazoles can cause a G2/M block in the cell cycle. nih.gov
Furthermore, a series of 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives were found to have significant pro-apoptotic activity in human erythroleukemic K562 cells, inducing both early and late stages of apoptosis. nih.govnih.gov The effects on glioblastoma cell lines (U251-MG and T98G) were also noted, with apoptosis induction being dependent on the specific chemical structure of the analog. nih.govnih.govresearchgate.net These findings suggest that compounds containing the isoxazole core, such as this compound, likely possess the potential to modulate cell cycle and induce apoptosis, although the specific efficacy and cellular context would require direct experimental validation.
Table 1: Effects of Isoxazole Analogs on Cell Cycle and Apoptosis
| Compound/Analog Class | Cell Line(s) | Observed Effect | Citation(s) |
| Isoxazole derivative 25a | HepG2, MCF-7, HCT-116 | Induces cell cycle arrest at G2/M and pre-G1 phases; triggers apoptosis via increased caspases 3/9 and Bax/Bcl-2 ratio. | nih.gov |
| DHT-based Isoxazoles | HeLa | G2/M block of the cell cycle. | nih.gov |
| 3,4-Isoxazolediamides | K562, U251-MG, T98G | Significant induction of early and late apoptosis. | nih.govnih.gov |
| Phenyl-isoxazole–carboxamide analogues | Hep3B, MCF-7, HeLa | Potent anticancer activity; compound 129 showed excellent activity against HeLa cells. | rsc.org |
Regulation of Cellular Processes (e.g., transport, metabolism, if applicable)
The isoxazole ring is not inert and can undergo metabolic transformation, which is a critical factor in the activity and lifecycle of isoxazole-containing drugs. The metabolism of leflunomide (B1674699), an isoxazole-based immunosuppressive drug, is a well-documented example. Following administration, the isoxazole ring of leflunomide is opened by cytochrome P450 enzymes, primarily in the liver, to form its active metabolite, teriflunomide. researchgate.net This metabolic activation is essential for the drug's therapeutic effect. This process indicates that the isoxazole moiety can be a site of metabolic activity, potentially influencing the bioavailability and function of derivatives like this compound.
In terms of cellular transport, specific isoxazole analogs have been shown to interact with transport proteins. A study on the System xc- transporter, which exchanges extracellular cystine for intracellular glutamate, identified isoxazole-based analogs as potent inhibitors. nih.gov Specifically, amino acid derivatives of (aminomethyl)isoxazolepropionic acid (ACPA) with aromatic functional groups demonstrated a marked ability to inhibit the transporter, suggesting that the isoxazole scaffold can be directed to engage with specific cellular transport systems. nih.gov The serotonin (B10506) transporter (SERT), which depends on sodium, chloride, and potassium ion gradients, is another example of a transport system that can be modulated by compounds containing an isoxazole moiety. wikipedia.org
Small molecules with an isoxazole scaffold have also been found to alter cellular metabolism and gene expression in pancreatic β-cells, suppressing genes related to proliferation while promoting a neuroendocrine phenotype. nih.gov These findings underscore the potential for this compound to be actively metabolized and to interact with cellular transport systems, thereby influencing various cellular processes.
Table 2: Regulation of Cellular Processes by Isoxazole Analogs
| Compound/Analog Class | Cellular Process | Finding | Citation(s) |
| Leflunomide | Metabolism | Isoxazole ring is opened by cytochrome P450 enzymes to form the active metabolite, teriflunomide. | researchgate.net |
| Isoxazole-based amino acids (e.g., ACPA derivatives) | Transport | Inhibit the System xc- transporter, which mediates cystine/glutamate exchange. | nih.gov |
| Isoxazole-containing compounds | Transport | Can modulate the activity of the serotonin transporter (SERT). | wikipedia.org |
| N-cyclopropyl-5-(thiophen-2-yl)-isoxazole-3-carboxamide (ISX) | Metabolism & Gene Expression | Alters β-cell metabolites and suppresses genes important for proliferation. | nih.gov |
Comprehensive Structure-Activity Relationship (SAR) Studies for Target Engagement
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound correlates with its biological activity. For isoxazole derivatives, SAR studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties. rsc.orgdundee.ac.uk
Systematic Chemical Modification and Correlation with Biological Activity
Systematic modification of the isoxazole scaffold and its substituents has revealed key structural features that govern biological activity. The substitution pattern on the phenyl ring is particularly crucial.
SAR studies on various isoxazole analogs have consistently shown that the presence and position of electron-withdrawing groups, such as halogens (fluoro, chloro, bromo), significantly influence activity. rsc.orgnih.govmdpi.com For instance, in a series of isoxazole chalcone (B49325) derivatives, methoxy (B1213986) substituents on the benzene (B151609) ring enhanced anticancer activity. nih.govmdpi.com In another study, an ortho-substituted bromo group on a phenyl ring linked to an isoxazole derivative resulted in more potent cytotoxic effects compared to other halogen-substituted analogs. rsc.org The 2,4-difluoro substitution on the phenyl ring of this compound is therefore expected to be a critical determinant of its biological profile.
Modifications to the isoxazole ring itself also play a significant role. In a study of trisubstituted isoxazoles as allosteric ligands, altering the substituent at the C-5 position of the isoxazole ring led to a ~10-fold increase in potency. dundee.ac.uk This highlights the importance of the substitution pattern around the core heterocycle for optimizing target engagement. The position of the phenyl ring on the isoxazole core is also a key factor; studies comparing 4,5-diarylisoxazoles with 3,4-diarylisoxazoles found that the former showed greater antimitotic activity. nih.govmdpi.com
Table 3: Summary of Structure-Activity Relationship Findings for Isoxazole Analogs
| Structural Modification Area | Modification | Impact on Biological Activity | Citation(s) |
| Phenyl Ring Substituents | Addition of electron-withdrawing groups (e.g., -F, -Cl, -Br) | Generally increases activity. | rsc.orgnih.govmdpi.com |
| Phenyl Ring Substituents | Methoxy groups on the benzene ring | Enhanced anticancer activity in some series. | nih.govmdpi.com |
| Isoxazole Ring Substituents | Altering substituents at the C-5 position | Can significantly increase potency. | dundee.ac.uk |
| Isoxazole Core Isomerism | 4,5-diaryl vs. 3,4-diaryl substitution | 4,5-diarylisoxazoles showed greater antimitotic activity. | nih.govmdpi.com |
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling is a powerful computational tool used in drug discovery to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.tr This ligand-based drug design approach is particularly valuable when the 3D structure of the biological target is unknown. researchgate.net
For isoxazole derivatives, pharmacophore models have been successfully developed to identify key features for activity against various targets. nih.gov The isoxazole ring itself is often a key pharmacophoric feature, acting as a versatile scaffold capable of forming hydrogen bonds with target proteins. nih.gov A preliminary pharmacophore model for inhibitors of the System xc- transporter identified the isoxazole ring as a central component, along with other features derived from active analogs. nih.gov
In a 3D-QSAR study of isoxazole derivatives acting as farnesoid X receptor (FXR) agonists, computational models were built to elucidate the structural requirements for activity. nih.gov These models provide contour maps that indicate where steric bulk, and electropositive or electronegative groups are favorable or unfavorable for activity, guiding the design of new, more potent compounds. nih.gov Similarly, for a series of EGFR-TK inhibitors, docking studies showed that an isoxazole derivative fit precisely into the enzyme's active site, and analysis of Lipinski's rule and Veber's standards suggested good potential for oral absorption. nih.gov These computational approaches are essential for rationally designing novel derivatives, such as analogs of this compound, with improved target engagement and drug-like properties.
Table 4: Pharmacophore Features and Drug Design Principles for Isoxazole Analogs
| Study Focus | Key Pharmacophoric Features / Design Principles | Target/Application | Citation(s) |
| Farnesoid X Receptor (FXR) Agonists | 3D-QSAR models (CoMFA and CoMSIA) identified key steric and electronic requirements for isoxazole derivatives. | Treatment of non-alcoholic fatty liver disease (NAFLD). | nih.gov |
| System xc- Transporter Inhibitors | Isoxazole ring as a central scaffold in a preliminary pharmacophore model. | Inhibition of cystine/glutamate transport. | nih.gov |
| EGFR-TK Inhibitors | Molecular docking confirmed fit into the active site; analysis of physicochemical properties (Lipinski's rule) suggested good oral bioavailability. | Anticancer drug design. | nih.gov |
| General Drug Development | The isoxazole ring is considered a valuable pharmacophore due to its diverse biological activities and presence in numerous approved drugs. | General drug discovery. | researchgate.neteurekaselect.com |
Advanced Methodologies for Investigating 4 2,4 Difluorophenyl 1,2 Oxazol 5 Amine
Application of Advanced Spectroscopic Techniques for Characterizing Biological Interactions (e.g., NMR, SPR, ITC)
To understand how 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine interacts with its biological targets, a variety of sophisticated spectroscopic techniques are employed. These methods offer real-time, label-free insights into binding events, thermodynamics, and structural changes.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for defining the binding interface between a small molecule and its protein target at atomic resolution. For a compound like this compound, techniques such as Saturation Transfer Difference (STD) NMR or Chemical Shift Perturbation (CSP) mapping would be invaluable. In a hypothetical CSP experiment, the NMR spectrum of an isotope-labeled target protein is recorded both in the absence and presence of the compound. Changes in the chemical shifts of specific amino acid residues upon binding reveal the precise location of the binding site. The structure of novel isoxazole (B147169) derivatives is often verified using ¹H NMR and ¹³C NMR spectroscopy. sciarena.commdpi.com
Surface Plasmon Resonance (SPR) offers a label-free method to study the kinetics of molecular interactions. nih.gov In a typical SPR experiment, a protein of interest is immobilized on a sensor chip. nih.gov A solution containing this compound is then flowed over the surface. nih.govlabtoo.com The binding and dissociation of the compound are monitored in real-time by detecting changes in the refractive index at the sensor surface. nih.gov This allows for the precise calculation of key kinetic parameters such as the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which quantifies the binding affinity. labtoo.combiosensingusa.com This technique is particularly useful for screening small molecules against protein targets. biosensingusa.comnih.gov
Hypothetical SPR Data for Compound Binding to a Target Kinase
| Compound Concentration (nM) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Affinity (Kₑ) (nM) |
|---|---|---|---|
| 10 | 1.2 x 10⁵ | 2.5 x 10⁻³ | 20.8 |
| 25 | 1.2 x 10⁵ | 2.5 x 10⁻³ | |
| 50 | 1.2 x 10⁵ | 2.5 x 10⁻³ | |
| 100 | 1.2 x 10⁵ | 2.5 x 10⁻³ | |
| 200 | 1.2 x 10⁵ | 2.5 x 10⁻³ |
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon molecular binding, providing a complete thermodynamic profile of the interaction in a single experiment. nih.govkhanacademy.org In an ITC experiment, this compound would be titrated into a solution containing the target protein. khanacademy.org The instrument measures the heat released or absorbed during the binding event. youtube.com This allows for the determination of the binding affinity (Kₐ), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. psu.edu Such data is crucial for understanding the driving forces behind the binding event, whether it is enthalpically or entropically driven, which can guide further optimization of the compound. nih.gov For high-affinity ligands, displacement titrations can be employed to accurately determine binding constants in the nanomolar to picomolar range. nih.gov
Crystallographic Studies of the Chemical Compound in Complex with Biological Targets (if applicable)
X-ray crystallography provides the most detailed, high-resolution structural information of a compound bound to its biological target. Obtaining a crystal structure of this compound in complex with a target protein, such as a kinase or a cytochrome P450 enzyme, would be a significant step in understanding its mechanism of action. nih.govnih.gov
The process involves co-crystallizing the compound with the purified target protein and then diffracting X-rays off the resulting crystal. The diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the complex can be modeled. Such studies on related 3,4-diaryl-isoxazole inhibitors have confirmed their binding modes within the ATP-binding site of protein kinases. nih.gov For novel isoxazole derivatives, crystallographic analysis reveals key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the complex. tandfonline.com These insights are fundamental for structure-based drug design, allowing for rational modifications to the compound to enhance potency and selectivity.
Illustrative Crystallographic Data Summary
| Parameter | Value |
|---|---|
| PDB ID | Hypothetical |
| Resolution (Å) | 2.1 |
| Space Group | P2₁2₁2₁ |
| Key Interacting Residues | Met793, Leu788, Cys797 |
| Hydrogen Bonds | Amine (NH₂) to Met793 backbone |
| Hydrophobic Interactions | Difluorophenyl ring with Leu788 |
Development and Application of Bioprobe Derivatives of the Chemical Compound
To further investigate the biological role and interactions of this compound within a complex cellular environment, bioprobe derivatives can be synthesized. These probes are created by attaching a reporter group, such as a fluorophore, a biotin (B1667282) tag, or a photo-reactive group, to the core molecule without disrupting its binding to the target.
A relevant strategy would be the development of photoaffinity labeling probes. For instance, a diazide-containing derivative of the compound could be synthesized. nih.gov This probe would be introduced to cells or cell lysates, where it would bind to its target protein(s). Upon exposure to UV light, the diazide group would form a highly reactive nitrene, leading to the formation of a covalent bond with the target protein. The tagged protein could then be isolated and identified using mass spectrometry. This approach has been successfully used to design isoxazole-based probes to identify the binding partners of histone deacetylase (HDAC) inhibitors. nih.gov Such studies are crucial for target validation and understanding off-target effects.
Integration of Microfluidics and High-Throughput Screening in Compound Evaluation
High-throughput screening (HTS) allows for the rapid evaluation of large libraries of chemical compounds to identify those with desired biological activity. The integration of microfluidics into HTS platforms has revolutionized this process by enabling the screening of millions of compounds in a shorter time with significantly reduced reagent consumption. nih.gov
A compound like this compound could be evaluated as part of a larger library of isoxazole derivatives. thermofisher.com Microfluidic systems, such as droplet-based platforms, can encapsulate single cells with the test compound in nanoliter-sized droplets, allowing for massive parallel screening. nih.gov This technology is particularly powerful for identifying new chemical entities with activity against challenging targets, such as multidrug-resistant bacteria. nih.gov By screening against a panel of kinases or other enzymes on a microfluidic chip, a comprehensive selectivity profile for this compound could be rapidly generated, providing valuable information on its potential as a selective inhibitor.
Potential Applications and Future Research Directions for 4 2,4 Difluorophenyl 1,2 Oxazol 5 Amine in Academic Research
Utility as a Molecular Probe for Biological Pathway Elucidation
The development of small molecules as probes to investigate biological pathways is a cornerstone of chemical biology. While 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine has not been specifically developed as a molecular probe, its core structure holds potential. Heterocyclic compounds are frequently used as scaffolds for fluorescent probes. For instance, a novel probe based on a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole framework was designed to be responsive to pH changes, demonstrating both colorimetric and fluorescent responses that could be used for monitoring biological environments. mdpi.com
Future research could focus on modifying the this compound scaffold to create similar probes. By attaching fluorophores or other reporter groups, it could be adapted to track specific cellular events or enzymatic activities, thereby aiding in the elucidation of complex biological pathways. The inherent physicochemical properties of the oxazole (B20620) ring could contribute to the development of stable and sensitive tools for laboratory use.
Role in the Discovery of Novel Biological Targets
Small molecule libraries are essential for identifying and validating novel biological targets for therapeutic intervention. The process often involves screening compounds against cell lines or biological assays to find molecules that elicit a desired effect, which can then be used to pinpoint the responsible protein or pathway.
The this compound structure can be considered a fragment for inclusion in high-throughput screening libraries. The discovery of novel targets often begins with lead compounds that show promising activity. For example, a series of pyrazolo[3,4-d]pyrimidines built upon a phenylfuroxan scaffold were designed and evaluated for their anticancer activities, leading to the identification of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) as a key target. mdpi.com Similarly, screening this compound and its derivatives could uncover unexpected biological activities, paving the way for the identification of new targets relevant to various diseases.
Potential as a Lead Compound for Further Medicinal Chemistry Research and Analog Development
The most immediate potential for this compound lies in its use as a lead compound for medicinal chemistry programs. A lead compound is a chemical starting point for the development of new drugs. The 1,2,oxazole ring is a versatile scaffold found in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov
The 2,4-difluorophenyl moiety is a common substituent in modern drug design, known to improve metabolic stability and binding affinity. For instance, the incorporation of a 4-fluorophenyl group into a 1H-benzo[d]imidazole scaffold resulted in positive allosteric modulators of the GABA-A receptor with enhanced metabolic stability and reduced potential for hepatotoxicity. nih.gov The combination of the oxazole core with the difluorophenyl group in this compound makes it an attractive template for generating diverse chemical libraries. Medicinal chemists could systematically modify the amine group or other positions on the rings to optimize potency and selectivity against various therapeutic targets.
Table 1: Examples of Biologically Active Oxadiazole Derivatives
| Compound Name | Biological Activity | Target/Application |
| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine (6h) | Anticancer | Tubulin Polymerization Inhibitor |
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | Anticancer | Tubulin Inhibitor |
| 1-(4-(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione (7e) | Anticancer | Prostate, Lung, Breast Cancer |
| 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles (30a) | Anticancer | EGFR Inhibitor |
This table presents data for structurally related oxadiazole compounds to illustrate the potential of the heterocyclic core. researchgate.netnih.govmdpi.comacs.org
Development of Advanced Synthetic Strategies for Complex Analogs of the Chemical Compound
The creation of analogs of this compound would require robust and flexible synthetic methodologies. Research in this area would focus on developing multi-step synthetic routes that allow for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR).
For example, the synthesis of novel 1,3,4-oxadiazole (B1194373) analogues has been achieved through multi-step protocols involving the reaction of aromatic anilines with phenyl chloroformate, followed by cyclization. researchgate.net Similar strategies could be adapted for the 1,2-oxazole core. The synthesis of complex 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives involved the transformation of starting benzamides into N-(2,2-dichloro-1-acrylonitrile)benzamides, which then underwent heterocyclization. uni.lu Developing efficient, high-yield synthetic pathways, potentially using modern techniques like microwave-assisted or flow chemistry, would be crucial for generating a library of complex analogs for biological screening.
Exploration of Unexplored Biological Activities and Mechanistic Hypotheses in Pre-clinical Settings
Given the lack of published biological data for this compound, its pharmacological profile is entirely unexplored. researchgate.net The broader class of 1,2,4-oxadiazoles has been associated with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects. nih.govnih.gov
Therefore, a key area of future research is the systematic screening of this compound and its future analogs against a wide panel of biological targets in preclinical settings. Initial studies would likely involve broad-based cellular assays to identify potential areas of activity, such as cytotoxicity against cancer cell lines, inhibition of inflammatory mediators, or antimicrobial effects. Once a promising activity is identified, further mechanistic studies would be required to formulate and test hypotheses about its mode of action, for example, by investigating its effect on specific signaling pathways or enzymes.
Table 2: Potential Unexplored Activities Based on Related Scaffolds
| Scaffold | Known Biological Activities | Potential Research Area for Analogs |
| 1,2,4-Oxadiazole (B8745197) | Anticancer, Anti-inflammatory, Analgesic, Antimicrobial nih.gov | Screening for efficacy against various cancer types and inflammatory models. |
| 1,2,5-Oxadiazole (Furazan) | Antiproliferative mdpi.com | Investigation of cell cycle arrest and apoptosis induction in cancer cells. |
| 2-Phenyl-benzothiazole | Antitumor (induces cytochrome P450 1A1) nih.gov | Evaluation of metabolic activation and selective cytotoxicity in tumors. |
| 1,2,4-Oxadiazole linked 5-Fluorouracil | Anticancer | Development of hybrid molecules targeting DNA synthesis. nih.gov |
Integration into Combination Research Studies with Other Academic Research Agents
In many therapeutic areas, particularly oncology, combination therapy is a standard approach to enhance efficacy and overcome drug resistance. Once a specific biological activity for this compound or its analogs is established, a logical next step would be to investigate its potential in combination with other research agents or established drugs.
For instance, the well-known chemotherapeutic agent 5-Fluorouracil is often used in combination regimens. nih.gov If an analog of this compound were found to have anticancer properties with a novel mechanism of action, it could be studied in combination with agents like 5-Fluorouracil to assess potential synergistic effects. Such preclinical studies would evaluate whether the combination leads to enhanced cancer cell killing, reduced tumor growth in animal models, or the ability to overcome resistance to single-agent therapies.
Identification of Remaining Research Gaps and Challenges in the Comprehensive Investigation of the Chemical Compound
The most significant research gap for this compound is the complete absence of published data regarding its synthesis, biological activity, and pharmacological properties. researchgate.net A comprehensive investigation of this compound faces several challenges that represent clear areas for future research.
Key Research Gaps:
Fundamental Biological Screening: There is no information on the compound's biological effects. A primary step is to perform broad screening to identify any potential therapeutic activities. researchgate.net
Target Identification and Mechanism of Action: If any biological activity is found, its molecular target and mechanism of action will need to be elucidated.
Synthesis and Analog Development: While general methods for synthesizing related heterocycles exist, specific, optimized routes for this compound and its derivatives need to be developed and reported. researchgate.netuni.lu
Pharmacokinetics and ADME Properties: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound is unknown. In silico predictions can provide initial estimates, but experimental validation is necessary. nih.govresearchgate.net
Preclinical Efficacy and Safety: Assuming a promising activity and mechanism are identified, extensive preclinical studies in relevant disease models are required to establish efficacy and a preliminary safety profile.
Addressing these gaps will require a multidisciplinary research effort, spanning synthetic chemistry, pharmacology, and molecular biology, to determine if this compound or its derivatives hold any tangible value for future therapeutic development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine, and what key reaction conditions influence yield?
- Answer : The compound is synthesized via cyclization reactions involving fluorinated phenyl precursors and oxazole-forming reagents. Key steps include:
- Cyclocondensation : Using 2,4-difluorophenylacetonitrile with hydroxylamine under reflux in ethanol (70–80°C) to form the oxazole ring .
- Optimization : Reaction yields (typically 60–75%) depend on solvent polarity (e.g., ethanol vs. DMF), temperature control, and stoichiometric ratios of nitrile to hydroxylamine. Catalysts like acetic acid improve cyclization efficiency .
Q. How is the molecular structure of this compound characterized using spectroscopic methods?
- Answer : Structural confirmation involves:
- NMR : -NMR (DMSO-d6) shows aromatic protons at δ 7.2–7.8 ppm (difluorophenyl) and NH at δ 5.8 ppm (broad singlet). -NMR reveals two distinct peaks for ortho and para fluorines at δ -110.5 and -115.2 ppm .
- X-ray Crystallography : Single-crystal analysis confirms the planar oxazole ring and dihedral angle (~45°) between the oxazole and difluorophenyl groups .
- Mass Spectrometry : ESI-MS displays [M+H] at m/z 197.1 (calculated 196.15) .
Q. What are the primary solubility and stability profiles of this compound under various experimental conditions?
- Answer :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO: 25 mg/mL; ethanol: 10 mg/mL). Limited solubility in water (<1 mg/mL) due to hydrophobic fluorophenyl groups .
- Stability : Stable at RT for 6 months when stored anhydrously. Degrades under UV light (t ~48 hrs), requiring amber vials for long-term storage. Acidic conditions (pH <3) protonate the amine, reducing reactivity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) optimize reaction pathways for synthesizing derivatives with enhanced bioactivity?
- Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for functionalizing the oxazole ring. For example, amination at C5 proceeds via a nucleophilic aromatic substitution mechanism with a calculated ΔG of 85 kJ/mol .
- Docking Studies : Screen derivatives against target enzymes (e.g., cytochrome P450) using AutoDock Vina. Prioritize substituents at C4 that improve binding affinity (ΔG < -8 kcal/mol) .
- Validation : Cross-validate computational predictions with experimental kinetic data (e.g., IC) .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results) across studies?
- Answer :
- Meta-Analysis : Compare assay conditions (e.g., bacterial strains, inoculum size). For example, MIC values vary 4-fold between S. aureus ATCC 25923 (MIC = 32 µg/mL) and clinical isolates (MIC >128 µg/mL) due to efflux pump overexpression .
- Standardization : Use CLSI guidelines for antimicrobial testing. Control for solvent effects (DMSO >1% inhibits growth) .
- SAR Studies : Introduce electron-withdrawing groups (e.g., -NO) at the phenyl ring to enhance potency against Gram-negative pathogens .
Q. What catalytic systems improve regioselectivity in C–H functionalization of the oxazole ring?
- Answer :
- Palladium Catalysis : Pd(OAc)/XPhos promotes C5 arylation with aryl iodides (yield: 70–85%). Selectivity arises from steric hindrance at C4 .
- Photoredox Catalysis : Ru(bpy) enables radical-mediated coupling at C4 under blue light (450 nm), achieving 60% yield with minimal by-products .
- Analytical Tools : Monitor regioselectivity via -NMR integration of coupling product peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
